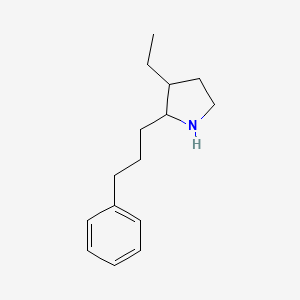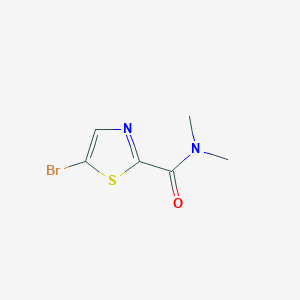
4-(Butan-2-yl)thiomorpholine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Butan-2-yl)thiomorpholine-3-carboxylic acid is a chemical compound that belongs to the class of thiomorpholine derivatives Thiomorpholine is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butan-2-yl)thiomorpholine-3-carboxylic acid typically involves the reaction of thiomorpholine with butan-2-yl halides under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation or large-scale chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Butan-2-yl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the thiomorpholine ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated thiomorpholine derivatives.
Applications De Recherche Scientifique
4-(Butan-2-yl)thiomorpholine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(Butan-2-yl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiomorpholine ring can form coordination complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox reactions within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiomorpholine-3-carboxylic acid: Lacks the butan-2-yl group, making it less hydrophobic.
4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid: Contains a tert-butoxycarbonyl protecting group, which can be removed under acidic conditions.
N-(4-butan-2-yl-1,3-thiazol-2-yl)thiomorpholine-4-carboxamide: Contains a thiazole ring, which imparts different chemical properties.
Uniqueness
4-(Butan-2-yl)thiomorpholine-3-carboxylic acid is unique due to the presence of the butan-2-yl group, which increases its hydrophobicity and may enhance its interaction with hydrophobic biological targets. This structural feature distinguishes it from other thiomorpholine derivatives and may contribute to its specific biological activities.
Propriétés
Formule moléculaire |
C9H17NO2S |
|---|---|
Poids moléculaire |
203.30 g/mol |
Nom IUPAC |
4-butan-2-ylthiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C9H17NO2S/c1-3-7(2)10-4-5-13-6-8(10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) |
Clé InChI |
AKZBOFMNUFCQST-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N1CCSCC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


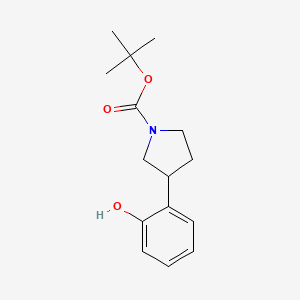
![1-({1-[3-(Trifluoromethyl)phenyl]-1h-pyrazolo[3,4-b]pyridin-3-yl}oxy)propan-2-one](/img/structure/B12869212.png)
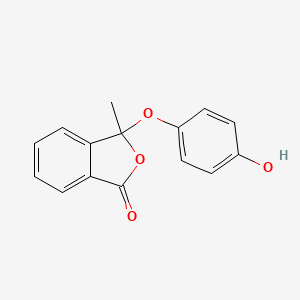
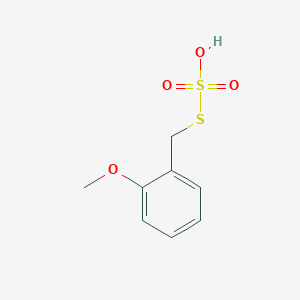


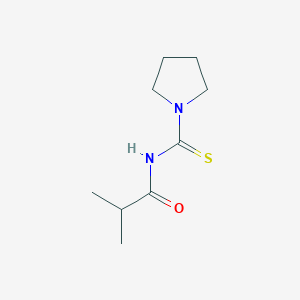
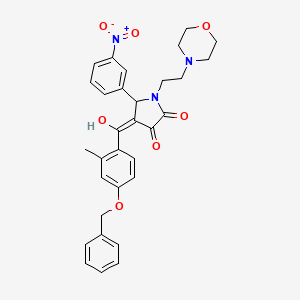
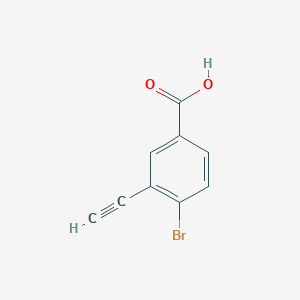
![2-Chlorobenzo[d]oxazole-7-carboxamide](/img/structure/B12869243.png)
